(alt. ORF)
Description
Properties
sequence |
SPRWWPTCL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
(alt. ORF) |
Origin of Product |
United States |
Molecular Mechanisms Governing Alt. Orf Biogenesis and Translation
Non-Canonical Translational Initiation and Start Codon Usage
While the vast majority of protein synthesis initiates at an AUG codon, the translation of alt.ORFs frequently relies on non-canonical initiation events. A substantial portion of alt.ORFs are initiated from near-cognate start codons, which differ from AUG by a single nucleotide. biorxiv.org In human cells, ribosome profiling has revealed that CUG is a prevalent non-AUG initiation codon for many upstream ORFs (uORFs). nih.govprinceton.edu The utilization of these alternative start codons is often facilitated by specific cellular conditions and trans-acting factors. For instance, under conditions of endoplasmic reticulum (ER) stress, the translation initiation factor eIF2A can promote initiation from non-AUG codons, such as UUG and CUG, within the 5' UTR of the BiP mRNA, which encodes an ER chaperone protein. nih.gov This non-canonical initiation is crucial for the enhanced translation of the main BiP ORF during the stress response. nih.gov
Another example of non-canonical start codon usage is seen in the translation of an overlapping out-of-frame ORF within the gene for the ribosomal protein L36, termed alt-RPL36. nih.gov This alternative protein is initiated from a GUG start codon located upstream of the canonical RPL36 start site. nih.gov The resulting protein is larger than the canonical RPL36 and plays a distinct role in the PI3K-AKT-mTOR signaling pathway. nih.gov The selection of these non-canonical start codons is not random and is influenced by the surrounding nucleotide sequence, often referred to as the Kozak context. oup.com A suboptimal Kozak sequence around a canonical AUG codon can lead to it being bypassed by the scanning ribosome, thereby allowing for initiation at a downstream non-canonical start codon.
The table below summarizes key examples of non-canonical start codon usage in the translation of alt.ORFs.
| Gene/ORF | Non-Canonical Start Codon | Cellular Context/Factor | Functional Consequence |
| BiP uORFs | UUG, CUG | ER Stress, eIF2A | Promotes translation of the main BiP ORF nih.gov |
| alt-RPL36 | GUG | - | Encodes a larger protein with a distinct role in PI3K-AKT-mTOR signaling nih.gov |
| MYC | CUG | - | Production of a functional MYC protein princeton.edu |
Ribosome Scanning Dynamics and Translational Control of alt. ORFs
The dynamics of ribosome scanning along the 5' untranslated region (UTR) of an mRNA are a critical determinant of which ORF will be translated. Several mechanisms can modulate this process, leading to the selective translation of alt.ORFs.
Leaky scanning occurs when the 43S preinitiation complex (PIC) bypasses an upstream start codon and initiates translation at a downstream site. nih.govoup.com This phenomenon is often attributed to a suboptimal nucleotide context surrounding the upstream start codon. nih.gov The efficiency of initiation at an AUG codon is significantly influenced by the "Kozak sequence," with a purine (B94841) at the -3 position and a G at the +4 position (relative to the A of the AUG) being particularly important for strong initiation. pnas.org When the context deviates from this consensus, the ribosome is more likely to continue scanning. nih.govpnas.org
This mechanism is a key factor in the translation of bicistronic mRNAs in green algae, where the upstream ORF (ORF1) often has a weak Kozak-like sequence, allowing for leaky scanning and subsequent translation of the downstream ORF (ORF2). nih.govpnas.org By experimentally manipulating the Kozak sequence of ORF1, researchers have been able to tune the relative expression levels of the two ORFs, demonstrating the direct role of leaky scanning in this process. pnas.orgosti.gov In budding yeast, the Pif1 helicase is produced in multiple isoforms through leaky scanning of the PIF1 mRNA, where ribosomes can skip the first AUG and initiate at downstream in-frame AUGs or even near-cognate codons. oup.com
After translating a short upstream ORF (uORF), the 40S ribosomal subunit can, under certain conditions, remain associated with the mRNA and resume scanning to reinitiate translation at a downstream start codon. nih.govrupress.org This process of translational re-initiation is a crucial regulatory mechanism for genes involved in stress responses, such as the activating transcription factor 4 (ATF4). rupress.orgresearchgate.net
The translation of ATF4 is controlled by two uORFs in its 5' UTR. rupress.org Under normal conditions, ribosomes translate the first uORF (uORF1) and then efficiently reinitiate at the second, inhibitory uORF (uORF2), which prevents translation of the main ATF4 ORF. nih.govrupress.org However, under stress conditions that lead to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), the availability of the eIF2-GTP-tRNAiMet ternary complex is reduced. nih.govrupress.org This delay in acquiring a new ternary complex after translating uORF1 causes the scanning 40S subunit to bypass uORF2 and reinitiate at the downstream ATF4 start codon, leading to increased ATF4 protein synthesis. nih.govrupress.org The distance between the stop codon of the uORF and the subsequent start codon is a critical factor influencing the efficiency of re-initiation. rupress.org
The following table outlines the key features of leaky scanning and translational re-initiation in alt.ORF translation.
| Mechanism | Key Determinant(s) | Example Gene/System | Regulatory Outcome |
| Leaky Scanning | Suboptimal Kozak sequence around the upstream start codon | Green algae bicistronic mRNAs, Yeast PIF1 | Allows for translation of downstream ORFs oup.comnih.govpnas.org |
| Translational Re-initiation | Presence of a short uORF, phosphorylation of eIF2α, intercistronic distance | Human ATF4 | Stress-induced upregulation of main ORF translation nih.govrupress.org |
Programmed Ribosomal Frameshifting in alt. ORF Translation
Programmed ribosomal frameshifting is a recoding event where the ribosome shifts its reading frame at a specific site on the mRNA, leading to the translation of an alternative protein sequence from that point onwards. frontiersin.orgwikipedia.org This mechanism is frequently employed by viruses to generate multiple proteins from a single, compact genome, but it is also utilized in cellular genes. frontiersin.orgnih.gov
A common type of frameshifting is a -1 shift, which is often directed by a "slippery sequence" of the structure X XXY YYZ (where X can be any nucleotide, Y is A or U, and Z is A, U, or C) and a downstream mRNA secondary structure, such as a pseudoknot. frontiersin.org The slippery sequence allows the ribosome to pause, and the pseudoknot is thought to further impede its forward movement, increasing the likelihood of a shift in the reading frame. frontiersin.orgwikipedia.org The mechanical strength of the pseudoknot can correlate with the efficiency of frameshifting. frontiersin.org For example, the expression of the HIV-1 Gag-Pol polyprotein relies on an efficient -1 frameshift event. frontiersin.org In eukaryotes, genes such as the mouse embryonic carcinoma differentiation regulated (EDR) gene and its human ortholog PEG10 also utilize -1 frameshifting. frontiersin.org
Stop Codon Readthrough and its Role in alt. ORF Extension
Translation termination at a stop codon is not always 100% efficient. In a process known as stop codon readthrough, a near-cognate tRNA can be accommodated at the A-site of the ribosome, leading to the incorporation of an amino acid and the continuation of translation into the 3' UTR. unibe.ch This results in a C-terminally extended protein with potentially novel functions. oup.com
The efficiency of stop codon readthrough is influenced by the identity of the stop codon (UGA is generally the "leakiest"), the surrounding nucleotide context, and the concentration of translation termination factors, such as eRF1 and the ribosome recycling factor ABCE1. unibe.chnih.gov Depletion of ABCE1 in human cells has been shown to increase ribosome stalling at termination codons and enhance readthrough, leading to increased ribosome occupancy in 3' UTRs. unibe.ch This process can also inhibit nonsense-mediated mRNA decay (NMD) by displacing NMD-activating proteins from the 3' UTR. unibe.ch
Influence of mRNA Secondary Structure and cis-Regulatory Elements on alt. ORF Translation
The secondary structure of an mRNA molecule can play a significant role in regulating the translation of alt.ORFs. nih.gov Stable stem-loops or more complex structures within the 5' UTR can impede the scanning of the 43S preinitiation complex, causing it to pause or stall. nih.gov This pausing can influence start codon selection. For example, reduced levels of the DEAD-box RNA helicase Ded1p in yeast, which is responsible for unwinding mRNA secondary structures, lead to alternative initiation at near-cognate start codons located immediately upstream of these structures. nih.gov
Cis-regulatory elements, particularly upstream open reading frames (uORFs), are major determinants of alt.ORF translation. rarediseasesjournal.comnih.govmdpi.com As discussed in the context of translational re-initiation, uORFs can act as potent repressors of downstream translation by sequestering scanning ribosomes. nih.gov However, their regulatory role can be highly dynamic and dependent on cellular conditions. nih.gov The translation of some uORFs is sensitive to the levels of intracellular metabolites, which can in turn be controlled by the protein encoded by the downstream main ORF, creating a feedback loop. nih.gov Furthermore, the presence of a double-stranded RNA (dsRNA) structure within a uORF, as seen in the GATA4 mRNA, can cooperate with the uORF start codon to enhance uORF translation and inhibit translation of the main ORF. researchgate.net
The following table provides an overview of the influence of mRNA structure and cis-elements on alt.ORF translation.
| Regulatory Element | Mechanism of Action | Example | Consequence |
| mRNA Secondary Structure (e.g., stem-loop) | Impedes ribosome scanning, promotes pausing | Yeast mRNAs with reduced Ded1p levels | Initiation at alternative, near-cognate start codons nih.gov |
| Upstream ORF (uORF) | Sequesters scanning ribosomes, can mediate re-initiation | Human ATF4, GATA4 | Repression or stress-induced activation of main ORF translation nih.govrupress.orgresearchgate.net |
| Downstream ORF (dORF) | Translation of dORF can enhance canonical ORF expression | Endogenous translated dORFs | 2- to 3-fold increase in main ORF protein production embopress.org |
Post-Translational Processing and Stability of alt. ORF-Encoded Peptides
Following their synthesis, peptides originating from alternative open reading frames (alt. ORF-encoded peptides or AEPs) undergo a variety of post-translational modifications (PTMs) that are critical for their function, localization, and stability. thermofisher.com These modifications significantly expand the functional diversity of the proteome derived from alt. ORFs. thermofisher.com The processing of AEPs can involve the covalent addition of functional groups, proteolytic cleavage, or modifications that target the peptide for degradation. thermofisher.com
The stability of AEPs is a crucial factor determining their biological impact. Research indicates that peptides encoded by non-canonical ORFs may be inherently more susceptible to degradation. researchgate.net This instability can be attributed to factors such as greater hydrophobicity, which can promote degradation as the peptide exits the ribosome. researchgate.net The treatment of biological samples is therefore a key step in the study of these peptides to prevent their degradation during analysis. nih.gov
Common post-translational modifications observed in peptides, which may also be relevant for AEPs, include phosphorylation, glycosylation, methylation, and acetylation. thermofisher.com In some secreted peptides, specific modifications like tyrosine sulfation, proline hydroxylation, and hydroxyproline (B1673980) arabinosylation have been identified, which affect the peptide's conformation and its ability to bind to target proteins. oup.com Limited proteolysis, or processing, is another irreversible modification that can generate new termini, potentially altering the biological activity of the peptide. acs.org
The table below summarizes key aspects of AEP post-translational processing and stability.
| Feature | Description | Research Findings |
| Susceptibility to Degradation | AEPs may have a shorter half-life compared to canonical proteins. | Peptides from non-canonical ORFs can be more prone to degradation, potentially due to higher hydrophobicity. researchgate.net |
| Post-Translational Modifications (PTMs) | Covalent chemical modifications to the peptide after translation. | PTMs serve to regulate enzyme activity, transduce signals, and mediate subcellular localization and interactions with other molecules. nih.gov |
| Types of PTMs | Includes phosphorylation, glycosylation, acetylation, methylation, and proteolysis. thermofisher.com | Specific modifications like tyrosine sulfation and proline hydroxylation can modulate peptide conformation and binding specificity. oup.com |
| Functional Impact | PTMs can activate, inactivate, or otherwise modulate the biological activity of the AEP. | Modifications can significantly affect protein localization and function, thereby increasing the functional diversity of the proteome. thermofisher.comnih.gov |
Interplay with Alternative Splicing and RNA Modifications in alt. ORF Generation
The biogenesis of alternative open reading frames is intricately linked to fundamental cellular processes, notably alternative splicing and RNA modifications. These mechanisms can work in concert to generate novel translational landscapes on messenger RNA (mRNA) molecules.
Alternative splicing is a widespread mechanism in eukaryotes that allows a single gene to produce multiple distinct mRNA transcripts, and consequently, different protein isoforms. youtube.comyoutube.com This process can directly lead to the creation or destruction of alt. ORFs. By including or excluding certain exons, or utilizing alternative splice sites, the reading frame of the mRNA can be shifted, or new start and stop codons can be introduced or removed. nih.govyoutube.com For instance, alternative splicing can alter the length of the 5' untranslated region (5' UTR), which can create new upstream ORFs (uORFs) or eliminate pre-existing ones. nih.gov It is estimated that 90-95% of multi-exon human genes undergo alternative splicing, highlighting the vast potential of this process to generate transcriptomic and proteomic diversity. youtube.com
RNA modifications add another layer of regulation to gene expression and can influence the generation and translation of alt. ORFs. youtube.com These chemical alterations to RNA nucleotides can affect every stage of the mRNA life cycle. youtube.com For example, N6-methyladenosine (m6A), a common mRNA modification, has been suggested to influence the selection of alternative start codons by slowing down the scanning ribosome. nih.govyoutube.com Modifications within the anticodon stem and loop of transfer RNAs (tRNAs) are also critical for ensuring the accuracy and efficiency of translation, including the correct decoding of codons and maintenance of the reading frame. nih.govresearchgate.net Dysregulation of these modifications can lead to mistranslation and the production of aberrant proteins. researchgate.net
The following table details the interplay between these mechanisms in the generation of alt. ORFs.
| Mechanism | Role in alt. ORF Generation | Examples and Research Findings |
| Alternative Splicing | Creates different mRNA isoforms from a single gene, which can contain novel alt. ORFs. | Can generate isoforms with different 5' UTRs, creating or abrogating uORFs. nih.gov 90-95% of human multi-exon genes are alternatively spliced. youtube.com |
| RNA Modifications | Chemically alters RNA, influencing mRNA processing, stability, and translation. | N6-methyladenosine (m6A) may affect start codon selection. nih.govyoutube.com tRNA modifications are crucial for maintaining the translational reading frame. nih.govresearchgate.net |
| Transcriptional Control | Alternative transcription start sites can alter the 5' end of transcripts. | Can lead to the inclusion or exclusion of uORFs, reprogramming translation. nih.gov |
Functional Annotation and Biological Roles of Alt. Orf Encoded Peptides
Direct Peptide/Protein Functions of alt. ORF Products.
Subcellular Localization and Organellar Functions of alt. ORF Products
Alt. ORF-encoded peptides and proteins exhibit varied subcellular localizations, which is crucial for their biological roles within the cell. Studies utilizing techniques such as proximity biotinylation and confocal microscopy have helped reveal the destinations of these alternative translation products. portlandpress.comresearchgate.net
Specific examples highlight the ability of alt. ORF products to target distinct cellular compartments. A 37-amino acid altORF identified within the mRNA of the centromere protein CENP-R has been shown to localize specifically to the cytoplasmic surface of the Golgi apparatus. nih.govbiorxiv.org This localization is dependent on specific residues, such as a critical cysteine residue, and can be influenced by post-translational modifications like palmitoylation. nih.govbiorxiv.org This altORF peptide also revealed a minimal 10-amino acid sequence sufficient for Golgi targeting, suggesting it could function as a Golgi-targeting motif. nih.govbiorxiv.org
Other alt. ORF products have been implicated in mitochondrial localization and function. Analysis of nested alt-ORFs (nAlt-ORFs) predicted a predilection for localization at the mitochondrial inner membrane or matrix. oup.com Alt-FUS, a protein expressed from an alternative reading frame of the FUS gene, localizes primarily to mitochondrial puncta, suggesting binding to the inner membrane. oup.com Similarly, alternative translation initiation can generate protein variants with distinct subcellular localizations, with a particular impact on mitochondrial targeting. biorxiv.org An alternative translational isoform of AURKAIP1/MRPS38, initiating from a CUG start codon and containing a 28-amino-acid N-terminal extension, results in nucleolar localization by masking the annotated mitochondrial targeting signal. biorxiv.org Mitochondrial non-canonical ORF-derived protein products are an area of ongoing exploration regarding their functions in health and disease. nih.gov
The diverse subcellular localization of alt. ORF products underscores their potential to influence a wide range of cellular and organellar processes.
| Alt. ORF Product Example | Source Gene | Observed/Predicted Localization | Key Features/Notes |
| CENPR altORF peptide | CENP-R | Golgi apparatus (cytoplasmic surface) nih.govbiorxiv.org | Localization dependent on cysteine residues; Palmitoylation important; Minimal 10-aa Golgi-targeting motif identified. nih.govbiorxiv.org |
| Alt-FUS | FUS | Mitochondrial puncta (inner membrane) oup.com | Expressed from an alternative reading frame. oup.com |
| Alt-PrP | PRNP | Not specified in detail, encoded out-of-frame oup.com | Encoded out-of-frame by the PRNP gene. oup.com |
| AURKAIP1/MRPS38 alternative isoform | AURKAIP1/MRPS38 | Nucleolus biorxiv.org | N-terminal extension from alternative initiation masks mitochondrial targeting signal. biorxiv.org |
| nAlt-ORFs (general) | Various | Predicted mitochondrial and nuclear oup.com | Analysis of nested alt-ORFs. oup.com |
Evolutionary Conservation and Divergence of alt. ORF Functionality Across Species
The evolutionary conservation of alt. ORF-encoded peptides and proteins varies significantly. While many appear to be poorly conserved, a subset demonstrates conservation across species, suggesting functional significance. oup.comresearchgate.netnih.gov
Studies have indicated that only a small fraction of upstream ORF (uORF)-encoding proteins are evolutionarily conserved. oup.com Similarly, some small ORFs (sORFs), which can overlap with the definition of alt. ORFs, are less conserved than canonical coding sequences despite having described functions. nih.gov This lack of widespread conservation for some alt. ORFs and sORFs has led to hypotheses about their potential role in the early de novo evolution of genes. nih.gov
Despite the general trend of lower conservation compared to canonical proteins, evolutionary conservation analysis is a valuable tool for assessing the protein-coding potential of genomic regions and identifying potentially functional non-canonical ORFs. nih.govoup.com However, it is important to note that this approach may miss functional translated ORFs that are not conserved. nih.govoup.com
Conversely, evolutionary conservation analyses have suggested that hundreds of smORF-encoded microproteins are likely functional. researchgate.net The conservation of specific alt. ORF products or the functional impact of their translation across different species provides evidence for their biological importance. For instance, the evolutionary conservation of changes observed at the translational level suggests conserved functional programs between different cell states or species. biorxiv.org The emergence of dual-localized mitochondrial/cytosolic isoforms generated by alternative translation initiation is deeply conserved and coincides with the acquisition of mitochondria during early eukaryotic evolution, highlighting the long-term functional relevance of this mechanism. biorxiv.org
Cross-species analysis methods are employed to investigate the conservation and divergence of gene expression and the function of orthologous genes, which can include those containing or corresponding to alt. ORFs. bioconductor.orgoup.comgithub.comnih.govnih.gov Studies in model organisms like Drosophila have revealed evolutionary heterogeneity among identified unannotated ORFs, with some classes showing high conservation and overlapping with existing genes, consistent with their interpretation as alt. ORFs in alternative reading frames. biorxiv.org
Compound Names and PubChem CIDs
Methodologies for Identification, Characterization, and Functional Dissection of Alt. Orfs
High-Throughput Translational Profiling Techniques
High-throughput techniques that map the landscape of protein synthesis have been pivotal in identifying alt.ORFs. These methods provide a snapshot of the "translatome" by capturing and sequencing the messenger RNA (mRNA) fragments being actively translated by ribosomes.
Ribosome profiling, or Ribo-seq, is a powerful technique that provides a genome-wide snapshot of active translation. nih.govbiorxiv.org The method is based on the deep sequencing of ribosome-protected mRNA fragments (RPFs), also known as ribosome footprints. biorxiv.orgnih.gov By treating cells with ribonucleases, the mRNA regions bound and protected by ribosomes are isolated. Sequencing these footprints reveals the precise locations of translating ribosomes across the transcriptome. nih.govnih.gov
A key feature of Ribo-seq data is a characteristic three-nucleotide periodicity, which reflects the triplet nature of the genetic code as ribosomes move along the mRNA. biorxiv.orgnih.gov This periodic signal is a strong indicator of active translation and is used by various analytical tools to distinguish genuine translated ORFs from non-translated regions or experimental noise. nih.govnih.gov Ribo-seq has been instrumental in identifying unconventional translation events, including the translation of upstream ORFs (uORFs), downstream ORFs (dORFs), and ORFs within transcripts previously annotated as non-coding RNAs (ncRNAs). nih.govsmithlabresearch.org For example, deep Ribo-seq data from HEK293 cells led to an extensive map of translation that covered ORFs for over 11,000 protein-coding genes and revealed distinct ribosomal signatures for hundreds of uORFs and ORFs in noncoding genes. nih.gov
Table 1: Selected Tools for Ribo-seq Data Analysis
| Tool | Primary Function | Key Feature | Reference |
|---|---|---|---|
| RiboTaper | Identifies translated regions from Ribo-seq data. | Uses a statistical approach based on the three-nucleotide periodicity. | nih.gov |
| ribotricer | Detects actively translating ORFs, including short ORFs. | Directly leverages the three-nucleotide periodicity of Ribo-seq data. | smithlabresearch.org |
| RIBOSS | Discovers noncanonical ORFs and assesses their translational potential. | Integrates long- and short-read sequencing technologies for transcriptome assembly and ORF detection. | nih.gov |
| RiboPlotR | Visualizes Ribo-seq and RNA-seq data in the context of gene structures. | Color-codes RPFs within ORFs according to the reading frame to evaluate translation patterns. | nih.gov |
While Ribo-seq maps elongating ribosomes, specialized techniques have been developed to pinpoint the exact start sites of translation. oup.com These methods, often referred to as TIS-seq, involve treating cells with drugs like harringtonine (B1672945) or lactimidomycin, which preferentially inhibit initiating ribosomes, causing them to accumulate at the start codon. nih.gov This enrichment of ribosome footprints at TISs allows for their precise global mapping. oup.comnih.gov
TIS sequencing is particularly valuable for identifying alt.ORFs because they frequently utilize non-canonical, non-AUG start codons. nih.gov For instance, a TIS-profiling study in yeast globally defined translation initiation sites and revealed widespread synthesis of N-terminally extended protein isoforms initiating from near-cognate codons upstream of the annotated AUG start codons. nih.govresearchgate.net This approach helps to overcome some limitations of standard Ribo-seq, where signals from short or inefficiently translated alt.ORFs can be difficult to distinguish from noise. oup.com
Mass Spectrometry-Based Proteomics for Experimental Validation of alt. ORF-Encoded Peptides
While Ribo-seq provides strong evidence of translation, mass spectrometry (MS)-based proteomics offers direct experimental validation by detecting the actual peptide products encoded by alt.ORFs. nih.govnih.gov This "proteogenomics" approach integrates proteomic data with genomic and transcriptomic information to identify novel peptides. nih.gov
The detection of small peptides or "microproteins" encoded by alt.ORFs presents unique challenges. nih.gov Due to their short length, they generate very few tryptic peptides for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making them harder to identify than larger proteins. nih.govnih.gov Furthermore, their often low abundance requires enrichment strategies to increase detection sensitivity. nih.govresearchgate.net
To identify these novel peptides, MS data is searched against custom protein databases derived from the six-frame translation of transcriptomes or genomes, rather than relying solely on annotated protein databases. nih.govnih.gov This allows for the matching of observed peptide spectra to sequences not present in standard reference proteomes. Once a putative novel peptide is identified, further validation is necessary to unambiguously assign it to a specific alt.ORF within a particular transcript. nih.gov Despite the challenges, MS-based methods have successfully confirmed the existence of numerous peptides encoded by previously unannotated ORFs. nih.govnih.gov
Computational Genomics and Bioinformatics Approaches for alt. ORF Prediction
Computational methods are essential for the systematic, genome-wide prediction of putative alt.ORFs. These approaches leverage genomic and transcriptomic data to identify potential coding sequences and assess their likelihood of being functional.
A variety of algorithms have been developed to predict ORFs from sequence data. nih.gov Initial approaches relied on simple features like ORF length and the presence of a canonical AUG start codon. oup.com However, these methods often fail to identify short or non-canonically initiated alt.ORFs. nih.gov
More sophisticated modern algorithms incorporate a wider range of evidence. nih.gov They systematically scan transcriptomes in all three reading frames to identify all possible ORFs, regardless of their location relative to annotated coding sequences. openprot.org These computational pipelines, such as ORFLine and OpenProt, then classify the predicted ORFs based on their position (e.g., uORF, dORF, or within a non-coding transcript). openprot.orgoup.com Many tools also integrate experimental data, such as Ribo-seq evidence, to score the translational potential of predicted ORFs. nih.govnih.gov For example, the smORFer algorithm, designed for prokaryotes, uses an integrated approach that considers genetic sequence features alongside Ribo-seq data to score and select smORFs. nih.gov
Table 2: Examples of Computational ORF Prediction Tools
| Tool | Approach | Key Features | Organism Focus |
|---|---|---|---|
| OpenProt | Predicts ORFs from 3-frame translation of all annotated transcripts. | Classifies ORFs as reference, novel isoform, or alt.ORF; integrates MS and Ribo-seq data. | Eukaryotes |
| ORFLine | Identifies and classifies small ORFs (smORFs) from Ribo-seq and RNA-seq data. | Stringently identifies smORFs and classifies them based on transcript position. | Eukaryotes |
| smORFer | Detects small ORFs in prokaryotes. | Integrates genomic features with Ribo-seq data using a Fourier transform-based scoring system. | Prokaryotes |
| OrfM | Rapidly identifies ORFs in sequence data. | Uses the Aho–Corasick algorithm to find regions uninterrupted by stop codons; optimized for speed on large datasets. | Metagenomics |
One of the most powerful indicators that a predicted alt.ORF encodes a functional peptide is evolutionary conservation. oup.comnih.gov If an alt.ORF is preserved across different species, it suggests that it is under purifying selection and serves a biological role. nih.gov Computational analyses assess conservation at both the nucleotide and amino acid levels. oup.comresearchgate.net
A key metric used is the ratio of non-synonymous to synonymous substitution rates (Ka/Ks). A Ka/Ks ratio significantly less than 1 is a strong indicator of purifying selection, suggesting that the amino acid sequence is functionally constrained. nih.gov This type of analysis has been used to identify thousands of novel, conserved small ORFs in animals. nih.govresearchgate.net For example, the InParanoid algorithm can be used to identify ortholog and paralog groups between species by performing an all-vs-all BLAST comparison of protein sequences, helping to determine the taxonomic range of an alt.ORF's conservation. openprot.org This evidence helps prioritize which of the many thousands of predicted alt.ORFs are most likely to be biologically important and thus are the best candidates for further functional validation. researchgate.net
Codon Usage Bias and Coding Potential Assessment
The identification of alternative Open Reading Frames (alt.ORFs) is intrinsically linked to the assessment of their coding potential, a process that distinguishes genuine protein-coding sequences from random ORFs. nih.gov Codon usage bias, the non-random frequency of synonymous codons for an amino acid, is a key metric in this assessment. wikipedia.orgidtdna.com Different organisms exhibit distinct codon preferences, and a sequence's adherence to the host's bias can be an indicator of its translational efficiency and biological significance. addgene.orgnih.gov Factors influencing this bias are multifaceted and include gene expression levels, GC content, and the abundance of corresponding transfer RNA (tRNA) molecules. idtdna.comaddgene.org For alt.ORFs, a codon usage pattern that mirrors that of known protein-coding genes in the same organism suggests that it is under similar selective pressures for efficient translation. nih.gov
Assessing the coding potential of alt.ORFs involves a suite of bioinformatic tools that analyze various sequence features. nih.gov Early computational methods relied heavily on ORF length and start codon position, but these were often prone to high rates of false positives. nih.gov Modern algorithms incorporate more sophisticated parameters, including codon usage bias, sequence conservation across related species, and intrinsic sequence characteristics. nih.gov Tools like the Coding-Potential Assessment Tool (CPAT) and CPPred-sORF are designed to predict the likelihood that an ORF, including non-canonical small ORFs (sORFs), is translated. nih.govbiorxiv.org CPPred-sORF, for instance, expands its analysis to include non-AUG start codons (like CUG and GUG) and evaluates features such as the Fickett score, Hexamer score, and GC content to improve prediction accuracy for sORFs. biorxiv.org Another deep-learning model, RNAsamba, processes the entire transcript sequence in addition to the ORF to identify patterns that differentiate coding from non-coding RNAs. biorxiv.org These computational approaches are often trained on datasets of known coding and non-coding sequences to refine their predictive power. nih.govbiorxiv.org
Below is a table summarizing features used by various computational tools for coding potential assessment.
| Feature | Description | Relevance to alt.ORF Assessment | Example Tools |
| ORF Length | The length of the open reading frame from start to stop codon. | Historically a primary filter, though many functional alt.ORFs are short (sORFs). | CPAT, CPPred-sORF |
| Codon Usage Bias | The preferential use of certain synonymous codons over others. | A key indicator of selection for translational efficiency. nih.gov | CPAT, CPPred-sORF |
| Sequence Conservation | The degree to which a sequence is preserved across different species. | Evolutionary conservation suggests functional importance. | Basic Genome Annotation |
| Fickett Score | A measure of the compositional bias in a DNA sequence. | Helps distinguish coding from non-coding sequences based on nucleotide patterns. biorxiv.org | CPPred-sORF, CPAT |
| Hexamer Score | A score based on the frequency of six-nucleotide sequences (hexamers). | Reflects patterns common in coding regions. biorxiv.org | CPPred-sORF, CPAT |
| GC Content | The percentage of Guanine and Cytosine bases in the sequence. | Can influence mRNA stability and structure; codon bias is a major determinant. idtdna.combiorxiv.org | CPPred-sORF |
| Non-AUG Start Codons | The presence of alternative initiation codons (e.g., CUG, GUG). | Crucial for identifying alt.ORFs that do not use the canonical AUG start site. biorxiv.org | CPPred-sORF |
Genetic Manipulation and Functional Validation Strategies
Validating the biological function of computationally predicted alt.ORFs requires experimental intervention. Genetic manipulation strategies are central to confirming that an alt.ORF is translated and to elucidating the role of its protein product. These techniques involve altering the genetic sequence to either prevent or enhance the production of the alt.ORF-encoded peptide, followed by an assessment of the resulting phenotype.
Targeted Mutagenesis and Gene Editing (e.g., CRISPR-based assays)
Targeted mutagenesis provides a precise method for investigating alt.ORF function. By introducing specific mutations, researchers can disrupt an alt.ORF without affecting the main, overlapping ORF. For example, introducing a premature stop codon or altering the start codon of the alt.ORF can selectively abolish its translation.
The advent of CRISPR-Cas9 and related technologies has revolutionized this process. idtdna.comyoutube.com CRISPR-based systems can be programmed with a guide RNA (gRNA) to target a specific DNA sequence with high precision. youtube.com This allows for the targeted disruption of an alt.ORF's coding sequence or regulatory elements. For instance, a CRISPR screen could be designed to target a library of predicted alt.ORFs to identify those essential for a specific cellular process, such as resistance to a drug. researchgate.net
Furthermore, modified CRISPR systems can be used for transcriptional control. CRISPR interference (CRISPRi) uses a deactivated Cas9 (dCas9) fused to a repressive domain to block transcription of a target gene, while CRISPR activation (CRISPRa) uses dCas9 fused to an activator domain to enhance transcription. youtube.com These tools can be applied to study the impact of modulating the expression level of an mRNA that contains an alt.ORF, providing insights into its regulatory landscape. CRISPRa, in particular, offers a way to upregulate the endogenous gene, preserving the native transcript structure, which is crucial for studying alt.ORFs in their natural context.
Reporter Assays for Investigating Translational Control
Reporter assays are indispensable for confirming the translation of an alt.ORF and for studying the cis- and trans-acting elements that control its expression. nih.gov In a typical assay, the alt.ORF sequence, along with its flanking regions, is cloned upstream of a reporter gene, such as luciferase or green fluorescent protein (GFP). The expression of the reporter protein provides a quantifiable measure of the alt.ORF's translation initiation and efficiency.
These assays can be adapted to dissect complex regulatory mechanisms. For example, to test whether an upstream ORF (uORF) regulates the translation of a downstream main ORF, a construct can be made where the uORF is placed between a promoter and a luciferase reporter gene. nih.gov Changes in luciferase activity upon mutation of the uORF's start or stop codon can reveal its regulatory role. nih.gov This approach is highly effective for demonstrating translational read-through or re-initiation events, which are common mechanisms of translational control involving uORFs. nih.gov
The table below outlines common reporter assay configurations for studying alt.ORFs.
| Assay Configuration | Purpose | Expected Outcome if alt.ORF is Translated |
| alt.ORF-Reporter Fusion | To confirm translation of the alt.ORF. | Production of a fusion protein detectable by its reporter function (e.g., fluorescence, enzymatic activity). |
| Bicistronic Reporter | To assess Internal Ribosome Entry Site (IRES) activity or re-initiation. | Expression of the second reporter, downstream of the alt.ORF, indicates non-canonical translation initiation. |
| uORF-Reporter Construct | To investigate the regulatory effect of an upstream ORF on a main ORF. | Luciferase activity from the main ORF reporter changes when the uORF is mutated or deleted. nih.govnih.gov |
| Start Codon Mutagenesis | To confirm the specific initiation site of the alt.ORF. | Mutation of the predicted start codon (e.g., AUG to AAG) abolishes or significantly reduces reporter signal. |
Overexpression and Knockdown Studies
Overexpression and knockdown studies are complementary approaches to elucidate the function of an alt.ORF-encoded protein. horizondiscovery.com Overexpression involves introducing an expression construct that forces the cell to produce high levels of the protein of interest. horizondiscovery.comresearchgate.net This can amplify the protein's function, often leading to an observable phenotypic change that provides clues about its biological role. horizondiscovery.com For alt.ORFs, a construct is typically created containing just the protein-coding sequence, which is then transfected into cells. horizondiscovery.com Pooled ORF library screens, where thousands of ORFs are overexpressed simultaneously, can be combined with single-cell RNA sequencing to dissect the resulting transcriptomic changes and identify key reprogramming factors. nih.gov
Conversely, knockdown studies aim to reduce or eliminate the expression of the alt.ORF product. This is often achieved using RNA interference (RNAi) technologies, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which target the mRNA containing the alt.ORF for degradation. However, a significant challenge with alt.ORFs is designing an RNAi construct that is specific to the alt.ORF and does not affect the main ORF if they share the same transcript. CRISPR-based gene editing to disrupt the alt.ORF provides a more specific and permanent loss-of-function approach. researchgate.net Comparing the phenotype of cells with normal expression to those with overexpressed or knocked-down levels of the alt.ORF product can reveal its function in cellular pathways. researchgate.netresearchgate.net
Regulatory Control and Modulators of Alt. Orf Expression
Environmental Stress Responses and Induction of alt. ORF Translation
Cells have evolved sophisticated mechanisms to adapt to environmental stressors, and a key part of this adaptation involves the rapid reprogramming of gene expression. cornell.edu Translational control is a critical component of the cellular stress response, allowing for immediate and selective changes in protein synthesis. nih.govresearchgate.net Under various stress conditions, such as nutrient deprivation, oxidative stress, viral infection, and endoplasmic reticulum (ER) stress, global protein synthesis is often suppressed to conserve energy. cornell.edunih.gov However, the translation of specific mRNAs, many of which contain alt.ORFs in the form of upstream ORFs (uORFs), is paradoxically enhanced. researchgate.netnih.gov
This selective translation is primarily mediated by the Integrated Stress Response (ISR), a signaling pathway that converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). researchgate.netnih.gov Phosphorylation of eIF2α reduces the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation. nih.govnih.gov While this leads to a global shutdown of translation, it allows scanning ribosomes on certain mRNAs to bypass inhibitory uORFs and initiate translation at the main coding sequence (CDS) or other downstream ORFs. nih.govnih.gov
A classic example of this regulatory mechanism is the translation of Activating Transcription Factor 4 (ATF4). cornell.edunih.gov The ATF4 mRNA contains two uORFs. cornell.edu In non-stressed cells, ribosomes translate the first uORF and readily reinitiate at the second, inhibitory uORF, which prevents them from reaching the main ATF4 coding sequence. nih.govnih.gov Under stress, the reduced levels of the ternary complex cause the scanning ribosome to more frequently bypass the inhibitory uORF after translating the first, allowing it to reach and translate the main ATF4 ORF. nih.govnih.gov This leads to a rapid increase in ATF4 protein levels, which in turn activates the transcription of genes involved in stress amelioration. researchgate.netnih.gov
| Stress Condition | Key Signaling Pathway | Primary Effector | Mechanism of alt. ORF Induction | Example Gene |
| Nutrient Deprivation | GCN2 activation | Phosphorylation of eIF2α | Leaky scanning, delayed reinitiation | GCN4 (yeast), ATF4 (mammals) cornell.edunih.gov |
| ER Stress | PERK activation | Phosphorylation of eIF2α | Ribosome bypass of inhibitory uORFs | ATF4, CHOP ucsf.eduucsf.edu |
| Viral Infection | PKR activation | Phosphorylation of eIF2α | Selective translation of stress-response mRNAs | ATF4 ucsf.edu |
| Oxidative Stress | HRI activation | Phosphorylation of eIF2α | uORF-mediated translational control | ALCAT1 researchgate.net |
This uORF-mediated control allows cells to mount a rapid and highly specific response to stress, ensuring that crucial protective proteins are synthesized even when general translation is inhibited. researchgate.net
Post-Translational Modifications Affecting alt. ORF-Encoded Peptide Activity and Stability
Once translated, peptides encoded by alt.ORFs, like all proteins, can undergo a wide array of post-translational modifications (PTMs). researchgate.netyoutube.com These chemical modifications are critical for regulating the function, stability, localization, and interaction partners of the peptides. youtube.comyoutube.commdpi.com The landscape of PTMs is vast and includes phosphorylation, acetylation, methylation, glycosylation, and ubiquitination, among others. youtube.comnih.gov
PTMs can act as molecular switches, turning the activity of an alt.ORF-encoded peptide on or off. researchgate.net For example, phosphorylation, the addition of a phosphate (B84403) group, can alter a peptide's conformation, leading to its activation or inactivation. youtube.com Similarly, modifications can create or mask binding sites for other proteins or nucleic acids, thereby modulating the peptide's role in larger molecular complexes. nih.gov
The stability of these peptides is also tightly controlled by PTMs, often through regions known as degrons. nih.govresearchgate.net A PTM can activate a degron, marking the peptide for degradation by the ubiquitin-proteasome system, or inactivate a degron, thereby stabilizing the peptide. nih.govresearchgate.net For instance, hydroxylation of specific proline residues in the HIF-1α protein in the presence of oxygen leads to its recognition by an E3 ubiquitin ligase and subsequent degradation. nih.gov While specific PTMs on a wide range of alt.ORF-encoded peptides are still an emerging area of research, it is clear that these modifications are fundamental to their biological activity. researchgate.netresearchgate.net
| Modification Type | Description | Potential Effect on alt.ORF Peptide |
| Phosphorylation | Addition of a phosphate group to serine, threonine, or tyrosine residues. youtube.com | Alters enzymatic activity, protein-protein interactions, and stability. youtube.com |
| Acetylation | Addition of an acetyl group, typically to lysine (B10760008) residues. youtube.com | Can neutralize positive charges, affecting protein structure and interactions. Involved in epigenetic regulation. youtube.com |
| Methylation | Addition of a methyl group to lysine or arginine residues. youtube.com | Influences protein-protein interactions and can regulate transcriptional activity. youtube.com |
| Glycosylation | Attachment of sugar moieties to asparagine, serine, or threonine residues. nih.gov | Crucial for protein folding, stability, and cell-surface receptor function. nih.gov |
| Ubiquitination | Covalent attachment of ubiquitin protein, often to lysine residues. | Primarily targets proteins for degradation by the proteasome, but can also have non-proteolytic signaling roles. nih.gov |
| Backbone Modifications | Alterations to the polypeptide backbone itself, such as l- to d-amino acid conversion. nih.gov | Can increase biochemical stability and resistance to proteases. nih.gov |
Interactions with RNA Binding Proteins and their Influence on alt. ORF Expression
RNA-binding proteins (RBPs) are crucial regulators of post-transcriptional gene expression, controlling every aspect of an mRNA's life, including splicing, localization, stability, and translation. nih.govmdpi.comnih.gov The human genome is predicted to encode thousands of RBPs, which form complex regulatory networks. youtube.comyoutube.com These proteins can influence the expression of alt.ORFs by interacting with the mRNA transcripts that contain them. nih.gov
RBPs typically bind to specific sequence or structural motifs within an RNA molecule, often located in the 5' and 3' untranslated regions (UTRs). mdpi.comyoutube.com By binding to the 5' UTR, an RBP can either promote or repress the translation of an alt.ORF. For example, it could facilitate the recruitment of the ribosome to a non-canonical start codon or, conversely, block the ribosome's access, thereby inhibiting translation. nih.gov Some RBPs can control the recognition and usage of alternative start codons, which directly impacts the translation of different ORFs and expands the proteome. nih.gov
The stability of an mRNA containing an alt.ORF can also be modulated by RBPs. mdpi.com Proteins binding to the 3' UTR can recruit deadenylase complexes to shorten the poly(A) tail, leading to mRNA degradation, or they can protect the mRNA from nuclease attack, thereby increasing its stability and translational output. youtube.com The interplay between different RBPs binding to the same transcript allows for a combinatorial and highly nuanced level of control over alt.ORF expression. nih.gov
Role of Non-coding RNAs (e.g., microRNAs, long non-coding RNAs) in alt. ORF Regulation
The regulatory landscape of gene expression is further complicated by the extensive involvement of non-coding RNAs (ncRNAs). thno.org Two major classes of ncRNAs, microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), play significant roles in modulating the expression of protein-coding genes and, by extension, alt.ORFs. nih.govnih.gov
MiRNAs are short (~22 nucleotide) RNAs that typically bind to complementary sequences in the 3' UTR of target mRNAs, leading to translational repression or mRNA degradation. nih.govyoutube.com An mRNA transcript containing an alt.ORF can be targeted by one or more miRNAs, providing a mechanism to fine-tune the expression of the encoded peptide. researchgate.net
LncRNAs, which are transcripts longer than 200 nucleotides, have diverse regulatory functions. nih.govnih.gov One prominent mechanism is acting as "competing endogenous RNAs" (ceRNAs) or "miRNA sponges." nih.govnih.gov A lncRNA can contain binding sites for a specific miRNA, effectively sequestering it and preventing it from binding to its other mRNA targets. nih.gov This can lead to the de-repression and increased translation of an mRNA containing an alt.ORF that is regulated by that same miRNA. nih.gov
Furthermore, it is now recognized that some transcripts previously classified as non-coding, including lncRNAs and primary miRNA transcripts (pri-miRNAs), can themselves contain small ORFs (smORFs) that are actively translated. thno.orgnih.gov This blurs the line between coding and non-coding RNAs and adds another layer of complexity to the regulation and function of alt.ORF-encoded peptides. nih.gov
| Non-coding RNA Type | Mechanism of Action | Effect on alt. ORF Expression |
| microRNA (miRNA) | Binds to 3' UTR of target mRNA. youtube.com | Represses translation or induces degradation of the alt.ORF-containing transcript. nih.gov |
| Long non-coding RNA (lncRNA) | Can act as a "miRNA sponge" or decoy. nih.gov | Sequesters miRNAs, leading to increased translation of the target alt.ORF-containing mRNA. nih.gov |
| lncRNA / pri-miRNA | May contain its own translatable small ORF (smORF). thno.org | The transcript itself serves as a source for an alt.ORF-encoded peptide. nih.gov |
Pathophysiological Implications of Aberrant Alt. Orf Expression
Roles in Oncogenesis and Tumor Progression
Aberrant expression of proteins from alt. ORFs is increasingly implicated in the initiation and progression of cancer. These alternative proteins can influence various hallmarks of cancer, including cell cycle regulation, proliferation, and metastasis researchgate.netnih.govnih.gov.
For instance, some alternative proteins localized in mitochondria, such as ASAP and STMP1, have been shown to contribute to tumor progression. ASAP enhances ATP synthase activity and promotes mitochondrial oxygen consumption, supporting the high energy demands of cancer cells researchgate.net. STMP1, a microprotein translated from an upstream ORF (uORF), promotes mitochondrial fragmentation and tumor cell migration, also impacting cell cycle progression in cancers researchgate.netnih.gov.
Dysregulation of uORFs, a common type of alt. ORF found in the 5' UTR of mRNAs, is particularly relevant in cancer gene regulation. Mutations or altered translation of uORFs can affect the expression of the main protein encoded by the mRNA, including tumor suppressors and oncogenes nih.govoup.com. For example, mutations in the uORF of CDKN1B (p27Kip1), a cell cycle inhibitor, can lead to decreased translation of the main protein, contributing to increased cell division and tumor progression nih.gov. Similarly, mutations creating new uORFs in CDKN2A can reduce the translation of this tumor suppressor nih.gov.
alt. ORFs as Sources of Neoantigens in Cancer
Proteins translated from alt. ORFs can serve as a source of neoantigens, which are novel antigens presented on the surface of cancer cells that can be recognized by the immune system nih.govmdpi.commdpi.com. These neoantigens arise from tumor-specific alterations, including those affecting alt. ORFs mdpi.commdpi.com.
Alternative splicing events and cryptic ORFs have been shown to contribute significantly to the landscape of tumor antigens biorxiv.org. Peptides derived from alternative ORFs have been identified as targets for tumor-reactive T cells nih.gov. Examples include antigenic epitopes derived from alternative ORFs of genes like TRP-1/gp75 and NY-ESO-1 nih.gov. These findings suggest that alt. ORF-derived neoantigens represent a potential avenue for cancer immunotherapy mdpi.comaacrjournals.org.
Data from studies evaluating tumor antigens indicate that cryptic ORFs and alternative splicing are major contributors to the antigenic repertoire in various cancers. biorxiv.org
| Source of Antigen | Average Contribution to Antigenic Landscape |
| Cryptic ORFs | ~91.1% biorxiv.org |
| Alternative Splicing | ~7.0% biorxiv.org |
| Somatic Mutations | Lower than above biorxiv.org |
| Gene Fusions | Lower than above biorxiv.org |
Contributions to Neurodegenerative Disorders
Alternative proteins translated from alt. ORFs are increasingly implicated in the pathogenesis of neurodegenerative disorders. These proteins can influence neuronal function, protein aggregation, and cellular stress responses researchgate.netnih.govfrontiersin.org.
For instance, altFUS, translated from an alt. ORF within the FUS gene, has been linked to amyotrophic lateral sclerosis (ALS). AltFUS can modulate mitochondrial dynamics and autophagy, decrease mitochondrial membrane potential, and increase cytoplasmic aggregation of TDP-43, a pathological hallmark of ALS researchgate.netnih.gov. Certain synonymous mutations in the canonical FUS ORF can be non-synonymous in the altFUS ORF, impacting the alternative protein and contributing to TDP-43 aggregation nih.gov.
Another example is the alternative prion protein (AltPrP), translated from an out-of-frame ORF within the prion protein (PRNP) locus. While the canonical PrP is involved in transmissible spongiform encephalopathies, AltPrP may be involved in the unfolded protein response, cellular stress recovery, and neurodegenerative processes researchgate.netnih.gov.
Repeat-associated non-AUG (RAN) translation, which can occur within expanded nucleotide repeats in multiple reading frames, appears to be an etiology for several neurodegenerative diseases, generating toxic proteins oup.com.
Specific alternative proteins and their potential links to neurodegenerative disorders include:
| Alternative Protein | Associated Gene | Potential Role in Neurodegeneration |
| altFUS | FUS | Modulates mitochondrial dynamics, autophagy; increases TDP-43 aggregation; linked to ALS researchgate.netnih.gov. |
| AltPrP | PRNP | Involved in unfolded protein response, stress recovery; potentially in neurodegenerative processes researchgate.netnih.gov. |
| SHMOOSE | - | Modulates mitochondrial structure/function; protective against Alzheimer's Disease risk researchgate.net. |
| AltA2AR | A2AR | Modulates gene expression in MAPK pathway; A2AR is a drug target for Parkinson's and Huntington's nih.gov. |
| AltAtaxin-1 | ATXN1 | Expressed in normal/pathological conditions; ATXN1 linked to spinocerebellar ataxia type 1 and Alzheimer's risk nih.gov. |
Involvement in Metabolic Diseases
Dysregulation of proteins encoded by alt. ORFs can also contribute to metabolic diseases. These alternative proteins can play roles in metabolic processes, energy production, and the function of metabolic tissues researchgate.net.
For example, Mtln is an alternative protein that facilitates fatty acid metabolism and mitochondrial efficiency and is involved in mitochondrial protein complex assembly and stability researchgate.netnih.gov. ASAP enhances ATP synthase activity, promoting mitochondrial oxygen consumption researchgate.net. Aberrant function of such alternative proteins could potentially disrupt metabolic pathways.
Alternative splicing, which can generate alternative ORFs, has been recognized for its crucial role in metabolic disorders, including obesity, dyslipidemias, and metabolic syndrome researchgate.net. Splicing factors are important for the regulation of adipose tissue development and metabolism researchgate.net.
alt. ORFs in Developmental Disorders and Congenital Syndromes
Aberrant translation from alt. ORFs has been linked to developmental disorders and congenital syndromes. These alternative proteins can impact developmental processes and cellular structures crucial for proper development researchgate.netresearchgate.net.
For instance, translation of the alternative protein uMKKS possibly impacts the translation of its reference protein, which is linked to McKusick-Kaufman syndrome, a congenital disorder researchgate.netnih.gov. Shwachman-Diamond syndrome, a rare congenital disease, is caused by mutations in the SBDS gene, and the defective SBDS protein, which affects ribosome maturation, can regulate the translation of other transcripts, potentially including those with alt. ORFs rarediseasesjournal.com.
Congenital hypopituitarism, a rare developmental disorder, can be associated with other congenital abnormalities. While many identified genes encode transcription factors, the genetic basis is only identified in a fraction of cases, suggesting other factors, potentially including those related to alt. ORFs, may be involved endocrinology.org.
Host-Pathogen Interactions and Virulence Modulated by alt. ORFs (e.g., viral alt. ORFs)
Alternative ORFs play a significant role in host-pathogen interactions, particularly in viruses. Viral genomes, despite their limited size, can encode additional proteins from non-canonical ORFs, which can influence viral infection, immune response evasion, and virulence biorxiv.orgbiorxiv.orgbiorxiv.org.
These viral alt. ORF-encoded proteins (alt-proteins) and microproteins can modulate the viral life cycle and interact with the host immune system biorxiv.org. For example, some viral alt. ORFs are located in the 5' UTR and may regulate the translation of downstream canonical viral proteins researchgate.net.
Studies in geminiviruses, a family of plant viruses, have shown that their genomes contain additional ORFs beyond the traditionally annotated ones. Some of these novel ORFs are expressed during infection, and the encoded proteins can have specific subcellular localizations and functions, such as acting as RNA silencing suppressors, which are required for full viral infection biorxiv.org.
Identifying these non-canonical viral ORFs and the proteins they encode is crucial for understanding viral pathogenesis and can expand the repertoire of potential targets for antiviral therapies and vaccines biorxiv.org.
Impact of Single Nucleotide Polymorphisms (SNPs) on alt. ORF Functionality
Single Nucleotide Polymorphisms (SNPs) can significantly impact the functionality of alt. ORFs, thereby influencing the expression and function of the encoded alternative proteins and potentially contributing to disease susceptibility and variability oup.compnas.orgplos.org.
SNPs located within or near alt. ORFs, particularly uORFs in the 5' UTR, can affect translation initiation, ribosome scanning, and ultimately the production of both the alternative protein and the main protein from the canonical ORF pnas.orgplos.orgpnas.org.
For example, SNPs can create new uORFs or disrupt existing ones, leading to altered translation of the downstream main ORF pnas.orgpnas.org. Rare mutations that alter uORFs have been linked to human diseases, dramatically silencing the expression of the downstream protein pnas.org. Studies have identified polymorphisms that alter uORF presence in hundreds of human genes pnas.org.
SNPs in the flanking regions of both canonical and alternative translation start sites show similar conservation patterns, highlighting the functional importance of alternative translation mechanisms plos.org. Deleterious mutations have been found in novel ORFs, suggesting their potential role in complex diseases researchgate.net.
A study on SNPs in the 5' UTR of the human guanosine (B1672433) triphosphate cyclohydrolase 1 (GCH1) gene showed that a specific polymorphism creates an out-of-frame uORF, impairing the translation of the main ORF and potentially leading to familial DOPA responsive dystonia rarediseasesjournal.com.
Note: The user requested a table of compound names and their PubChem CIDs. However, "alt. ORF" refers to alternative Open Reading Frames, which are genetic sequences, not a single chemical compound. The proteins encoded by alt. ORFs are diverse and numerous. Therefore, a PubChem CID table for "(alt. ORF)" is not applicable and cannot be provided.
While this article focuses on the pathophysiological implications, it is important to note that proteins derived from alt. ORFs also play essential roles in normal cellular processes, and their dysregulation is what contributes to disease. Continued research into the identification and characterization of alt. ORFs and their encoded proteins is crucial for a comprehensive understanding of health and disease.
Emerging Therapeutic and Diagnostic Potential for Alt. Orf Associated Conditions
Strategies for Modulating alt. ORF Translation for Therapeutic Benefit.
Modulating the translation of alt. ORFs presents a potential therapeutic strategy for diseases where their aberrant expression contributes to pathology. The translation of alt. ORFs can be influenced by various factors, including the presence of non-canonical start codons (such as CUG, GUG, or UUG), the activity of translation initiation factors, and the dynamics of the ribosome scanning complex. nih.govcornell.edunih.govfrontiersin.org Stress signaling pathways can also impact alt. ORF translation. nih.gov
Strategies for modulating alt. ORF translation could involve targeting the translational machinery to specifically enhance or repress the synthesis of alternative proteins. For instance, disruptions in upstream open reading frames (uORFs), a type of alt. ORF located in the 5' UTR, have been associated with human diseases, suggesting that targeting uORF translation could have therapeutic effects. nih.govembopress.org The act of translating a uORF itself, rather than the encoded peptide, can also have a regulatory role on the translation of the downstream canonical ORF. cornell.eduembopress.orgfrontiersin.org
Research indicates that modulating the microenvironment for therapeutic mRNA translation can enhance protein expression, which is relevant for mRNA-based therapies. researchgate.net While this research focuses on canonical mRNA, the principles of influencing the translational environment could potentially be applied to modulate alt. ORF translation as well. Alternative transcription start site (TSS) usage can also affect the presence of regulatory elements in 5' UTRs, including uORFs, thereby fine-tuning translation. biorxiv.org
Development of Biomarkers Based on Aberrant alt. ORF Expression.
Aberrant expression of alt. ORFs and their translated products holds promise for the development of novel biomarkers for disease diagnosis and prognosis. researchgate.netcornell.eduucdavis.eduacs.org Alternative proteins (AltProts) have been detected in human cell lines, tissues, and fluids, including plasma and serum, where they can represent a significant portion of the proteome and serve as a potential new source for biomarkers. plos.org
For example, alternative proteins have been suggested to have biomarker potential in neurodegenerative diseases like Transmissible Spongiform Encephalopathies (TSEs), Parkinson's, and Alzheimer's. nih.gov In the context of cancer, identifying biomarkers specific to pathways like the Alternative Lengthening of Telomeres (ALT) pathway, which is utilized by a subset of aggressive cancers, is an active area of research. acs.orgbiorxiv.orgicr.ac.uk Aberrantly expressed genes and immune infiltration identified through bioinformatic methods are being explored as biomarkers in diseases like osteoarthritis. frontiersin.org
The detection of specific alt. ORF translation products or the levels of transcripts containing certain alt. ORFs could potentially indicate the presence or stage of a disease. researchgate.netcornell.eduucdavis.eduacs.org For instance, molecular diagnostic assays for SARS-CoV-2 often target viral ORFs, and mutations within these ORFs can theoretically impact assay accuracy, highlighting the importance of considering ORF variability in diagnostics. ucdavis.edu
Exploration of alt. ORFs and their Products as Novel Drug Targets.
Alt. ORFs and the proteins or peptides they encode are being explored as novel drug targets. nih.govnih.govucdavis.edu The fact that some alternative proteins fulfill key (patho)physiological functions suggests they could be viable targets for therapeutic intervention. nih.gov High-throughput functional screening of non-canonical ORFs has revealed a surprisingly high rate of bioactive function, further supporting their potential as drug targets. nih.govoup.com
In neurobiology, some transcripts are dual-coding, producing both a reference protein and an alternative protein from an alt. ORF. nih.gov For example, the transcript for the A2A Adenosine receptor (A2AR), a drug target for neurodegenerative disorders, also produces an alternative protein, AltA2AR, which is involved in modulating gene expression in the MAPK pathway. nih.gov AltProts translated from genes linked to neurodegenerative diseases, such as AltAtaxin-1 and AltFUS, have also been identified, and in the case of AltFUS, it was found to induce motor neuron toxicity, suggesting its potential as a therapeutic target. nih.gov
In cancer, non-canonical ORFs have been shown to encode biologically active proteins essential for cancer cell survival, making them potential therapeutic targets. nih.gov The Alternative Lengthening of Telomeres (ALT) pathway, which involves complex molecular mechanisms and is crucial for the survival of certain aggressive cancers, is being investigated to identify druggable proteins and pathways within it. acs.orgbiorxiv.orgicr.ac.uk Proteins involved in DNA repair, such as EXD2 nuclease, BLM, DNA2, and POLD3, have been identified as potential targets within the ALT pathway, with research suggesting that targeting EXD2 in combination with the loss of other DNA repair proteins could be a strategy to eradicate ALT-reliant tumors. icr.ac.uk
Interactive Table 1: Examples of Alternative Proteins and Associated Conditions
| Alternative Protein | Source Gene/Transcript | Associated Condition(s) | Potential Role/Implication |
| AltA2AR | A2A Adenosine Receptor | Neurodegenerative disorders | Modulates gene expression in MAPK pathway |
| AltAtaxin-1 | Ataxin-1 | Spinocerebellar ataxia type 1, Alzheimer's | Expressed in normal and pathological conditions |
| AltFUS | FUS | Amyotrophic lateral sclerosis (ALS), Frontotemporal dementia | Induces motor neuron toxicity |
| GREP1 | G029442 | Breast cancer | Secreted protein essential for viability in breast cancer |
Innovative Approaches for Drug Discovery Targeting alt. ORF-Related Pathways.
Innovative approaches are being developed for drug discovery that specifically target alt. ORF-related pathways. Given the involvement of alt. ORFs and their products in various diseases, identifying compounds that modulate their translation or function is a promising area. High-throughput screening methods are being employed to discover modulators of pathways where alt. ORFs play a role. acs.orgbiorxiv.org
For instance, high-throughput screening has been used to identify small-molecule inhibitors of the ALT pathway, a telomere maintenance mechanism utilized by some cancers. acs.org This involves screening compound libraries against ALT-positive cells and measuring changes in ALT activity using specific biomarkers like C-circle levels. acs.org Such screens can identify both known and novel modulators of ALT activity, expanding the repertoire of potential therapeutic targets. acs.org
Furthermore, bioinformatics-driven approaches are being used to identify synthetic lethal targets and biomarkers specific to ALT-reliant tumors. icr.ac.uk This involves integrating computational analysis with experimental validation to uncover vulnerabilities in these tumors that can be therapeutically exploited. icr.ac.uk
The development of custom CRISPR gRNA libraries is also accelerating drug discovery by enabling researchers to target specific genes and explore their roles in disease pathways, which can include those involving alt. ORFs. biospace.com These libraries allow for targeted manipulation of gene expression and can be used in high-throughput screening to identify potential drug targets. biospace.com
The exploration of protein-protein interaction networks can also help identify druggable targets that are linked to non-druggable, but causally important, genes or gene products, potentially including those related to alt. ORFs. epigraphdb.org This approach can prioritize alternative drug targets within the same network. epigraphdb.org
Compound Names and PubChem CIDs
Current Challenges and Future Directions in Alt. Orf Research
Integration of Multi-Omics Data for a Systems-Level Understanding of alt. ORF Networks and Interactions.
Understanding the biological roles of alt. ORFs requires moving beyond individual sequence analysis to integrate data from multiple omics layers. Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and other disciplines, offer a holistic perspective on biological systems. arxiv.orgmdpi.com Integrating multi-omics data can reveal new cell subtypes, cell interactions, and interactions between different omic layers, leading to insights into gene regulatory and phenotypic outcomes. frontlinegenomics.com
However, integrating multi-omics data presents significant challenges due to the high dimensionality, heterogeneity, experimental gaps, and frequency of missing values across data types. arxiv.org Computational methods, including statistical and machine learning approaches, are being developed to address these issues and uncover complex biological patterns. arxiv.org Tools that integrate sample-specific genomic or transcriptomic data to build customized protein databases, including novel or alternative ORFs, are becoming increasingly popular in proteogenomics. acs.org This can help in identifying genomic variants in canonical and alternative ORFs, allowing for more than one coding region per transcript. acs.org
Despite the advancements, there is a call for more joint multi-omics analysis, especially integrating three or more methods, which may yield better results in understanding complex biological processes like salt stress response in rice, where such comprehensive integration is currently lacking. mdpi.com
Advancements in High-Throughput Methodologies for Comprehensive alt. ORF Characterization.
The rapid identification and characterization of alt. ORFs and their functions necessitate the development and application of high-throughput methodologies. Techniques like ribosome profiling and mass spectrometry are commonly used to discover and validate translated ORFs. frontiersin.org Ribosome profiling isolates ribosome-bound RNA fragments to provide genome-wide footprints of ribosome activity, indicating translation. biorxiv.org Mass spectrometry can detect previously unannotated proteins. nih.gov Extensions to ribosome profiling, capturing scanning ribosomes, further help understand how sORFs impact translation initiation. frontiersin.org
Computational approaches complement sequencing techniques in the search for sORFs. frontiersin.org While pipelines for genome annotation are improving, sORF prediction is complicated by the lack of consensus features and the fact that many sORFs have non-AUG start codons and limited sequence conservation. frontiersin.org
High-throughput cloning and expression library creation are also essential tools for the functional characterization of newly identified proteins, including those from alt. ORFs. nih.gov These collections of ORF clones can be coupled with high-throughput proteomics platforms like protein microarrays and cell-based assays. nih.gov
CRISPR-based technologies have also emerged as powerful tools for the high-throughput characterization of non-coding RNAs, some of which contain translated alt. ORFs. mdpi.com CRISPR-based approaches can be used for targeted manipulation of gene expression or tiling genomic loci to identify functional elements, including those associated with lncRNAs containing alt. ORFs. mdpi.com
Translating alt. ORF Research into Precision Medicine and Biotechnology Applications.
The growing understanding of alt. ORFs and their protein products has significant potential for translation into precision medicine and biotechnology applications. Alt. ORFs and the alternative proteins they encode can contribute to the complexity of the proteome, generating thousands of additional protein variants. immaginabiotech.com Identifying and characterizing these proteoforms is crucial for a comprehensive understanding of biological systems. immaginabiotech.com
In precision medicine, which aims to tailor medical treatments to individual patients, the identification of alt. ORFs and their variants can contribute to building more comprehensive customized protein databases using sample-specific data. acs.org This can aid in associating biological samples with specific proteomic profiles and identifying variants of novel proteins, increasing the depth of proteomic profiling. acs.org Custom protein libraries that include sample-specific sequence variations of all possible open reading frames are promising for the development of proteomics and precision medicine. acs.org
Alt. ORFs have also been implicated in various biological processes and diseases. frontiersin.org Understanding their function could lead to the identification of novel therapeutic targets. frontiersin.org For example, the translation of non-annotated ORFs can generate neoantigens, which are particularly relevant in immunopeptidomics and could have implications for diagnostics and therapeutics. immaginabiotech.com
In biotechnology, the ability to identify and manipulate alt. ORFs could open new avenues for developing novel proteins or peptides with specific functions. The creation of overlapping genes by alternate-frame insertion, for instance, demonstrates the potential to engineer new genetic constructs with overlapping ORFs that produce different proteins. biorxiv.org
Unresolved Questions Regarding the Evolutionary Trajectory and Selective Pressures on alt. ORFs.
The evolutionary history and the selective pressures acting on alt. ORFs are areas with many unresolved questions. While some alt. ORFs encode conserved proteins with orthologs in many species, suggesting they are under selective pressure, many others, particularly those in lncRNAs, often lack strong sequence conservation and appear to evolve rapidly. biorxiv.orgelifesciences.org
The unexpected depletion of stop codons in alternative reading frames in bacterial genomes, leading to longer ORFs than statistically expected, suggests a potential protein-coding capacity of these alt. ORFs exerting a selection pressure against stop codon fixation. plos.org This hints at evolutionary forces shaping alt. ORF sequences beyond random chance.
Studies on young proteins, including those potentially arising from de novo gene birth from non-genic sequences, suggest that intergenic ORFs could serve as elementary structural modules in this process. nih.govnih.gov Recently originated de novo genes tend to be small and may show non-optimal codon usage bias, potentially linked to lower translation efficiencies. nih.gov These proteins can also have distinct biochemical properties compared to annotated proteins. nih.gov
Understanding the evolutionary trajectories of alt. ORFs, including whether they are subject to purifying selection, positive selection, or are simply translational noise, is crucial for determining their biological significance. biorxiv.orgoup.com The lack of strong conservation in many Ribo-seq identified ORFs challenges the principle that "conservation = function" and highlights the need to annotate different modes of ORF function. biorxiv.org
Ethical Considerations in Manipulating alt. ORF Expression for Therapeutic Purposes.
As research into alt. ORFs progresses and their potential roles in disease and health are uncovered, the possibility of manipulating their expression for therapeutic purposes raises important ethical considerations. Manipulating gene expression, whether of canonical genes or alt. ORFs, falls under the broader umbrella of genetic manipulation and gene therapy, which are associated with significant ethical debates. researchgate.netstudysmarter.co.uk
Key ethical issues in gene therapy and genetic manipulation include determining the permissible applications, ensuring equitable access to therapies, and establishing robust regulatory frameworks. researchgate.netresearchgate.net Concerns exist regarding the potential for unforeseen genetic consequences and the balance between individual autonomy and societal impacts. researchgate.net
Translating research into therapeutic applications requires careful consideration of the risks and benefits, not only for the patient but potentially for future generations if germline alterations are involved. studysmarter.co.uk The potential for using genetic manipulation for non-medical purposes, such as enhancement, is a significant concern. researchgate.netstudysmarter.co.uk
While the direct manipulation of alt. ORFs for therapy is still an emerging concept, any intervention targeting these sequences would need to navigate the established ethical principles of medicine, including respect for patient autonomy, beneficence (doing good), non-maleficence (avoiding harm), and justice (fairness). studysmarter.co.uknih.gov Obtaining informed consent, ensuring patients fully understand the potential benefits, risks, and uncertainties, is crucial for ethical clinical practice. studysmarter.co.ukresearchgate.net
The rapid advancements in gene editing technologies, such as CRISPR, which could potentially be used to target alt. ORFs, further underscore the need for ongoing public discussion and the establishment of standards that protect individual rights and public welfare while fostering scientific progress. researchgate.netresearchgate.net
Q & A
Q. What ethical guidelines apply to genomic studies involving alt. ORFs with potential clinical implications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
